molecular formula C12H18ClNO B3395639 Pentedrone hydrochloride CAS No. 879669-95-1

Pentedrone hydrochloride

Cat. No.: B3395639
CAS No.: 879669-95-1
M. Wt: 227.73 g/mol
InChI Key: MACVVBRQAPNUKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentedrone hydrochloride primarily targets the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels in the body.

Mode of Action

Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor . This means it blocks the reuptake of these neurotransmitters, leading to an increased concentration of norepinephrine and dopamine in the synaptic cleft. This results in prolonged and intensified signaling, which can lead to heightened alertness, increased energy, and potential euphoria .

Biochemical Pathways

Pentedrone affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to the downstream effects associated with increased levels of these neurotransmitters .

Pharmacokinetics

It is known that synthetic cathinones like pentedrone are typically absorbed through oral, nasal, or intravenous routes . The metabolism of Pentedrone involves various metabolic pathways, resulting in the production of several metabolites

Result of Action

The molecular and cellular effects of Pentedrone’s action primarily involve the increased activity of the dopaminergic and noradrenergic systems . This can lead to a range of effects, from increased alertness and energy to potential euphoria. Excessive use can lead to adverse effects such as heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the method of administration, the presence of other substances, individual health status, and genetic factors can all impact how this compound is metabolized and its overall effects . .

Biochemical Analysis

Biochemical Properties

Pentedrone hydrochloride interacts with various enzymes and proteins in biochemical reactions . The metabolic profile of this compound was evaluated in human liver microsomes (HLM) and demonstrated in human stem-cell-derived hepatocyte-like cells . The GC–MS analysis of the HLMs metabolic assay samples enabled the identification of two metabolites of pentedrone: dihydropentedrone and nor-pentedrone .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The hepatotoxicity of this compound was observed in a concentration-dependent manner in human stem-cell-derived hepatocyte-like cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

This compound induced severe convulsions at 70 mg/kg and was lethal at 100 mg/kg . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentedrone can be synthesized through the reaction of 2-bromovalerophenone with methylamine. The reaction typically involves the use of solvents such as ethanol or methanol and requires heating under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of pentedrone involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Pentedrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Pentedrone is structurally similar to other synthetic cathinones such as:

  • 4-Methylpentedrone
  • Buphedrone
  • Methylenedioxypyrovalerone (MDPV)
  • Methcathinone
  • Pentylone

Uniqueness: Pentedrone is unique in its specific substitution pattern and its pharmacological profile as a norepinephrine-dopamine reuptake inhibitor. Unlike some other cathinones, pentedrone does not cause the release of these neurotransmitters but rather inhibits their reuptake .

Properties

IUPAC Name

2-(methylamino)-1-phenylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACVVBRQAPNUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879669-95-1
Record name Pentedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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